Cas no 127136-26-9 (N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine)
127136-26-9 structure
Product Name:N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine
CAS No:127136-26-9
MF:C22H21N3
MW:327.422244787216
CID:1221297
PubChem ID:182785
Update Time:2025-04-20
N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine Chemical and Physical Properties
Names and Identifiers
-
- N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine
- 1,4-benzenediamine, N~1~-benzo[g]quinolin-4-yl-N~4~-(1-methylethyl)-
- N-(Benzo[g]quinolin-4-yl)-N'-isopropylbenzene-1,4-diamine
- TCMDC-123916
- 1-N-benzo[g]quinolin-4-yl-4-N-propan-2-ylbenzene-1,4-diamine
- DNDI1417401
- HMS1483B03
- N1-benzo[g]quinolin-4-yl-N4-propan-2-yl-benzene-1,4-diamine
- CHEMBL493863
- N-benzo[g]quinolin-4-yl-N'-isopropylbenzene-1,4-diamine
- N1-(4-benzo[g]quinolinyl)-N4-propan-2-ylbenzene-1,4-diamine
- SR-01000761229
- cid_182785
- IDI1_021455
- BDBM51365
- NCGC00245949-01
- Oprea1_458379
- ChemDiv3_003545
- SMR000339650
- DTXSID30155411
- SCHEMBL5310900
- Benzene-1,4-diamine, N-(benzo(g)quinolin-4-yl)-N'-(propan-2-yl)-
- EU-0079399
- N-(Benzo(g)quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine
- US9211296, Table 7, Compd: 7
- MLS000766754
- 127136-26-9
- GNF-PF-1979
- SR-01000761229-2
- benzo[g]quinolin-4-yl-[4-(isopropylamino)phenyl]amine
- HMS2756H03
- N4-benzo[g]quinolin-4-yl-N1-isopropyl-benzene-1,4-diamine
-
- Inchi: 1S/C22H21N3/c1-15(2)24-18-7-9-19(10-8-18)25-21-11-12-23-22-14-17-6-4-3-5-16(17)13-20(21)22/h3-15,24H,1-2H3,(H,23,25)
- InChI Key: ZKHLFXGNCPJHKW-UHFFFAOYSA-N
- SMILES: N(C1C=CC(=CC=1)NC(C)C)C1C=CN=C2C=C3C=CC=CC3=CC=12
Computed Properties
- Exact Mass: 327.17373
- Monoisotopic Mass: 327.174
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 37Ų
Experimental Properties
- Boiling Point: 531.8°C at 760 mmHg
- Flash Point: 275.4°C
- Refractive Index: 1.734
- PSA: 36.95
N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine Related Literature
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
127136-26-9 (N-(benzo[g]quinolin-4-yl)-N'-(propan-2-yl)benzene-1,4-diamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Recommended suppliers
SunaTech Inc.
Gold Member
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Shanghai Bent Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
CN Supplier
Bulk